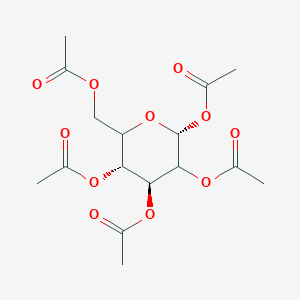

alpha,beta-D-(+)-Glucose pentaacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

α-D-Glucose pentaacetate: is a derivative of the monosaccharide glucose, where all five hydroxyl groups on the glucose molecule have been replaced with acetyl groups. This modification alters the chemical and physical properties of glucose, making it useful in various organic chemistry reactions and applications . It is commonly used as a protecting group in the synthesis of complex carbohydrates and glycosides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: α-D-Glucose pentaacetate is typically prepared from the acetylation of D-glucose. The process involves treating D-glucose with acetic anhydride in the presence of a catalyst such as sodium acetate . The reaction is carried out at elevated temperatures, around 90°C, for approximately 90 minutes . Another method involves the anomerization of β-D-glucose pentaacetate using Lewis acids like titanium tetrachloride or stannic chloride .

Industrial Production Methods: In industrial settings, the preparation of α-D-glucose pentaacetate often involves the use of proton acids, Lewis acids, solid acids, and enzymes as catalysts . The traditional homogeneous catalysts are preferred due to their ease of control and operation, although they may have limitations in selectivity and product yield .

Analyse Chemischer Reaktionen

Types of Reactions: α-D-Glucose pentaacetate undergoes various chemical reactions, including:

Anomerization: Conversion between α and β anomers using catalysts like Lewis acids.

Hydrolysis: Removal of acetyl groups to regenerate glucose.

Glycosylation: Formation of glycosides by reacting with nucleophiles in the presence of Lewis acids.

Common Reagents and Conditions:

Lewis Acids: Titanium tetrachloride, stannic chloride.

Proton Acids: Sulfuric acid.

Organic Solvents: Chloroform, dichloromethane.

Major Products:

Glycosides: Formed during glycosylation reactions.

Deacetylated Glucose: Resulting from hydrolysis.

Wissenschaftliche Forschungsanwendungen

α-D-Glucose pentaacetate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group in the synthesis of complex carbohydrates and glycosides.

Biology: Studied for its role in carbohydrate chemistry and its interactions with biological molecules.

Medicine: Investigated for its potential in drug delivery systems and as a stabilizer for amorphous drugs.

Industry: Employed in the pharmaceutical and food industries for the synthesis of glycosides.

Wirkmechanismus

The mechanism of action of α-D-glucose pentaacetate involves the stabilization of the glucose molecule through acetylation. The acetyl groups prevent unwanted reactions at the hydroxyl sites, allowing for selective modifications at other parts of the molecule . During anomerization, the reaction involves the dissociation of the C1-acetoxy group, forming a resonance-stabilized carbonium ion, which then rearranges to yield the α-anomer .

Vergleich Mit ähnlichen Verbindungen

β-D-Glucose pentaacetate: Another anomer of glucose pentaacetate, which reacts faster with nucleophiles but is less stable than the α-anomer.

Maltose octaacetate: Used in pharmaceutical sciences to stabilize amorphous drugs.

Uniqueness: α-D-Glucose pentaacetate is unique due to its stability and ability to selectively protect hydroxyl groups, making it a valuable tool in organic synthesis . Its applications in various fields, including chemistry, biology, and medicine, highlight its versatility and importance .

Eigenschaften

Molekularformel |

C16H22O11 |

|---|---|

Molekulargewicht |

390.34 g/mol |

IUPAC-Name |

[(3R,4S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12?,13-,14+,15?,16+/m1/s1 |

InChI-Schlüssel |

LPTITAGPBXDDGR-XJGFBQBWSA-N |

Isomerische SMILES |

CC(=O)OCC1[C@H]([C@@H](C([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Kanonische SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylbicyclo[3.3.1]nonan-1-ol](/img/structure/B12830793.png)

![4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane](/img/structure/B12830828.png)

![tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate](/img/structure/B12830832.png)

![4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine](/img/structure/B12830846.png)

![3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12830851.png)

![2-Ethyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12830854.png)